REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[N:3]=1>CN(C=O)C.[Pd]>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:4]2[N:3]=[CH:2][C:7]([C:8]#[N:9])=[CH:6][CH:5]=2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C#N)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Next the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate poured into ice water
|
Type
|
CUSTOM
|
Details
|
A solid formed which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol, yield 0.85 gram
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |